molecular formula C12H19N B13609088 3-(4-Ethylphenyl)butan-1-amine CAS No. 38247-53-9

3-(4-Ethylphenyl)butan-1-amine

Cat. No.: B13609088
CAS No.: 38247-53-9
M. Wt: 177.29 g/mol
InChI Key: NAMYYVSNNXNUEH-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)butan-1-amine is a substituted primary amine featuring a butan-1-amine backbone linked to a 4-ethylphenyl group.

Properties

CAS No.

38247-53-9

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

3-(4-ethylphenyl)butan-1-amine

InChI

InChI=1S/C12H19N/c1-3-11-4-6-12(7-5-11)10(2)8-9-13/h4-7,10H,3,8-9,13H2,1-2H3

InChI Key

NAMYYVSNNXNUEH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)butan-1-amine can be achieved through several methods. One common approach involves the alkylation of 4-ethylphenylacetonitrile with 1-bromobutane, followed by reduction of the resulting nitrile to the corresponding amine using hydrogenation or lithium aluminum hydride (LiAlH4) reduction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

3-(4-Ethylphenyl)butan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)butan-1-amine involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and participate in nucleophilic reactions. The compound may interact with enzymes and receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

Structural Features :

  • The primary amine (-NH₂) group allows for hydrogen bonding and protonation, influencing reactivity and interaction with biological targets.

Structural and Molecular Comparisons

The following table summarizes key structural analogs of 3-(4-Ethylphenyl)butan-1-amine, highlighting differences in substituents, molecular weight, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Potential Applications
This compound Not provided C₁₂H₁₉N 177.29* 4-Ethylphenyl, linear chain Pharmaceutical intermediates
3-(4-Ethylphenyl)-3-methylbutan-1-amine 1226175-88-7 C₁₃H₂₁N 191.31 4-Ethylphenyl, 3-methyl branch Pharmaceutical intermediates
3-methyl-1-(4-methylphenyl)butan-1-amine 1016747-87-7 C₁₂H₁₉N 177.29 4-Methylphenyl, 3-methyl branch Not specified
(E)-N-methyl-4-(3-methoxyphenyl)-3-buten-1-amine Not provided C₁₂H₁₇NO 191.27 3-Methoxyphenyl, unsaturated chain Synthetic intermediates

*Molecular weight inferred from analogs.

Key Observations :

  • Aromatic Substitution : Replacing ethyl with methyl (e.g., 3-methyl-1-(4-methylphenyl)butan-1-amine) reduces hydrophobicity, which may impact membrane permeability .
  • Functional Group Variation : The methoxy group in (E)-N-methyl-4-(3-methoxyphenyl)-3-buten-1-amine introduces electron-donating effects, enhancing resonance stabilization and altering reactivity .

Physicochemical and Functional Comparisons

Viscosity and Solvation
  • highlights that linear primary amines (e.g., butan-1-amine) exhibit lower viscosity deviations (ηΔ) in 1-alkanol solutions compared to bulkier analogs. This suggests that this compound, with its aromatic substitution, may have higher viscosity due to reduced solvation efficiency .

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